molecular formula C20H14BrN3O3 B244134 2-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

2-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No. B244134
M. Wt: 424.2 g/mol
InChI Key: OOTZHRXFCLDENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxazolo[4,5-b]pyridine family and has a unique structure that makes it an attractive target for synthesis and investigation.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of several protein kinases, including AKT, ERK, and JNK, which are known to play important roles in cancer development and progression.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and has been implicated in several diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for investigating the mechanisms of cancer development and progression. However, there are also some limitations to using this compound, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving 2-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide. One area of interest is in the development of new drugs based on this compound for the treatment of cancer and other diseases. Another potential direction is in the investigation of the mechanisms underlying the anti-tumor activity of this compound, which could lead to the discovery of new targets for cancer therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves several steps, starting with the reaction of 2-amino-5-bromo-1,3-benzoxazole with 2-chloro-5-nitrobenzoic acid. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 2-methoxy-5-(2-aminophenyl)pyridine to yield the final product.

Scientific Research Applications

2-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been investigated for its potential applications in various scientific research fields. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anti-tumor activity in vitro and in vivo, making it a promising candidate for further investigation.

properties

Molecular Formula

C20H14BrN3O3

Molecular Weight

424.2 g/mol

IUPAC Name

2-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H14BrN3O3/c1-26-16-9-8-12(20-24-18-17(27-20)7-4-10-22-18)11-15(16)23-19(25)13-5-2-3-6-14(13)21/h2-11H,1H3,(H,23,25)

InChI Key

OOTZHRXFCLDENH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=CC=C4Br

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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